Amino-PEG2-C2-acid

PROTAC Chemical Biology Drug Discovery

Procure Amino-PEG2-C2-acid (CAS 196936-04-6) at 98% purity for reliable bioconjugation. Its monodisperse amine/carboxyl architecture enables stoichiometric, site-specific linking for ADCs (e.g., Zilucoplan) and PROTACs, eliminating polydisperse variability. The defined PEG chain length ensures reproducible Dmax and potency. Ideal for oriented protein immobilization and pH-controlled release. Verify cold chain shipping availability.

Molecular Formula C7H15NO4
Molecular Weight 177.20 g/mol
CAS No. 196936-04-6
Cat. No. B605449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG2-C2-acid
CAS196936-04-6
SynonymsAmino-PEG10-acid
Molecular FormulaC7H15NO4
Molecular Weight177.20 g/mol
Structural Identifiers
InChIInChI=1S/C7H15NO4/c8-2-4-12-6-5-11-3-1-7(9)10/h1-6,8H2,(H,9,10)
InChIKeyDEZXLFKSYRODPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Polyethylene Glycol 2-Aminoethyl 2-Carboxyethyl Ether (CAS 196936-04-6): Core Specifications and Supplier Overview


Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether (CAS 196936-04-6), also known as Amino-PEG-acid or NH2-PEG-COOH, is a heterobifunctional polyethylene glycol (PEG) derivative characterized by a primary amine group at one terminus and a carboxylic acid group at the other. Its molecular formula and weight vary with the defined number of PEG repeating units (e.g., PEG10, PEG12, PEG24, PEG36), with typical purities reported at ≥95% . The compound exhibits high aqueous solubility and biocompatibility due to its flexible PEG backbone, making it a versatile crosslinker and spacer for bioconjugation in drug delivery, antibody-drug conjugates (ADCs), and PROTAC development . Multiple commercial vendors supply this compound in research-grade quantities, with some offering monodisperse (discrete) variants essential for precise molecular engineering [1].

Why Generic PEG Linkers Cannot Substitute for Polyethylene Glycol 2-Aminoethyl 2-Carboxyethyl Ether in Precision Bioconjugation


Generic substitution of this compound with other PEG derivatives (e.g., homobifunctional PEGs, polydisperse mixtures, or PEGs with different terminal groups) fails because its specific molecular architecture dictates critical performance parameters in downstream applications. The defined, monodisperse chain length and heterobifunctional amine/carboxyl pairing enable stoichiometric, site-specific conjugation with minimal byproduct formation, whereas polydisperse PEGs introduce batch-to-batch variability that compromises assay reproducibility and structure-activity relationship (SAR) studies [1]. Furthermore, the carboxyl group allows for pH-dependent reactivity and reversible esterification, offering functional versatility not available with amine-only or thiol-reactive PEGs . The clinical validation of a specific PEG24 variant as an intermediate in Zilucoplan (Phase III ADC) underscores the non-interchangeable nature of this linker's precise chain length and functionality [2].

Polyethylene Glycol 2-Aminoethyl 2-Carboxyethyl Ether: Quantitative Differentiation Evidence for Procurement Decisions


Monodisperse PEG Chain Length vs. Polydisperse Mixtures: Impact on PROTAC SAR and Data Reproducibility

The compound is available as a monodisperse (discrete) PEG reagent with a defined chain length (e.g., PEG10, PEG24, PEG32, PEG36), in contrast to traditional polydisperse PEG mixtures that contain a distribution of molecular weights. This monodispersity is critical for establishing reliable structure-activity relationships (SAR) in PROTAC development, where linker length directly influences ternary complex formation and degradation potency [1]. Studies have shown that introducing an appropriate monodisperse PEG linker can enhance PROTAC degradation potency (DC50) by several-fold to over tenfold and achieve maximum degradation rates (Dmax) exceeding 90%, while polydisperse linkers introduce batch-to-batch variability that obscures SAR and hinders data reproducibility [1].

PROTAC Chemical Biology Drug Discovery

Heterobifunctional Amine/Carboxyl Design: 50-Fold Higher Protein Immobilization Efficiency vs. Controls

The heterobifunctional architecture of NH2-PEG-COOH enables sequential, site-specific conjugation, which significantly outperforms homobifunctional PEG crosslinkers in protein immobilization efficiency. In a comparative study using collagen matrices, a heterobifunctional PEG crosslinker (NHS-vinylsulfone-PEG) achieved a 50-fold increase in immobilized protein relative to controls, whereas a homobifunctional PEG achieved only a 10-fold increase [1]. This class-level advantage stems from the ability to perform two-step conjugation with orthogonal reactive groups, minimizing undesirable self-conjugation and crosslinking .

Bioconjugation Tissue Engineering Surface Chemistry

Clinical Validation in ADC Development: PEG24 Variant as Critical Intermediate in Zilucoplan (Phase III)

The PEG24 variant of this compound (NH2-PEG24-COOH) serves as a key intermediate in the synthesis of Zilucoplan, an ADC currently in Phase III clinical trials for generalized myasthenia gravis [1]. The importance of the precise PEG24 chain length is highlighted by the existence of a comparator molecule, Zilucoplan (PEG2), in which the linker is substituted with a shorter PEG2 chain . This derivative is used as a tool to evaluate the impact of linker length on C5 inhibition, demonstrating that chain length is a critical, non-interchangeable parameter for biological activity .

Antibody-Drug Conjugate (ADC) Oncology Immunology

Discrete Chain Length Portfolio Under a Single CAS Number: Enabling SAR-Guided Linker Optimization

Unlike many PEG derivatives that are defined solely by an average molecular weight, this compound is commercially available in multiple discrete PEG chain lengths (e.g., PEG10, PEG12, PEG24, PEG32, PEG36) under the same CAS number 196936-04-6 . This unique sourcing advantage allows researchers to systematically vary linker length while maintaining identical terminal functional groups, enabling precise SAR studies for ADC and PROTAC development [1]. Studies on cleavable pendant-type PEG linkers for ADCs confirm that increasing PEG chain length (from PEG4 to PEG12) decreases hydrophobicity, reduces aggregation, and improves pharmacokinetic profiles, demonstrating that chain length directly modulates conjugate performance [1].

Linker Optimization ADC PROTAC Drug Delivery

Polyethylene Glycol 2-Aminoethyl 2-Carboxyethyl Ether: Optimal Application Scenarios Based on Quantitative Differentiation


PROTAC Development Requiring High-Resolution SAR and Reproducible Degradation Potency

Utilize monodisperse PEG24 or PEG36 variants of this compound as linkers in PROTAC molecules. The defined chain length eliminates batch-to-batch variability inherent in polydisperse PEGs, enabling robust DC50 and Dmax comparisons across linker lengths. As demonstrated in monodisperse PEG studies, appropriate linker selection can enhance degradation potency by >10-fold and achieve Dmax >90% [1].

Site-Specific Protein Immobilization for Biosensors or Affinity Resins

Employ the heterobifunctional amine/carboxyl architecture for two-step, oriented immobilization of proteins on solid supports. This approach, validated by 50-fold higher coupling efficiency compared to controls in collagen matrix studies [1], minimizes nonspecific adsorption and preserves protein activity by preventing random crosslinking seen with homobifunctional linkers.

Antibody-Drug Conjugate (ADC) Linker Optimization and Follow-On Biologic Development

Procure the PEG24 variant (NH2-PEG24-COOH) to replicate the linker chemistry of the Phase III ADC Zilucoplan. This enables direct development of biosimilar ADCs or novel conjugates leveraging clinically validated linker design. Alternatively, explore the full portfolio of discrete chain lengths (PEG10–PEG36) to fine-tune hydrophobicity, aggregation propensity, and PK profile, as demonstrated in pendant-type ADC studies where PEG8/PEG12 linkers conferred superior efficacy over PEG4 [1].

pH-Responsive Drug Delivery Systems Utilizing Reversible Ester Linkages

Leverage the carboxylic acid group's ability to form ester bonds with hydroxyl-containing drugs or polymers. This pH-labile linkage enables controlled release in acidic tumor microenvironments or endosomal compartments, while the PEG spacer maintains solubility and stealth properties. This strategy is supported by the compound's documented reactivity with hydroxyl groups to form unstable ester bonds [1].

Technical Documentation Hub

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